REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[NH2:8].C(N(CC)CC)C.[C:16](Cl)(=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>O1CCCC1>[F:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[NH:8][C:16](=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1
|
Name
|
|
Quantity
|
2.2 kg
|
Type
|
reactant
|
Smiles
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FC=1C=NC=CC1N
|
Name
|
|
Quantity
|
25 L
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
5.5 L
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.62 L
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
flushed with nitrogen
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Type
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TEMPERATURE
|
Details
|
was maintained between −5° C. to 5° C.
|
Type
|
WAIT
|
Details
|
the reaction mixture was left
|
Type
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FILTRATION
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Details
|
The reaction mixture was then filtered
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Type
|
WASH
|
Details
|
washed with dry tetrahydrofuran (5×20 L)
|
Type
|
CONCENTRATION
|
Details
|
The tetrahydrofuran solution was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give crude product which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from ethyl acetate and hexane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=NC=CC1NC(C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |